IDO1 Inhibitory Activity: Cellular IC₅₀ of 4-Bromo-5-fluoro-2,3-dihydro-1H-isoindole vs. Unsubstituted Core
The 4-bromo-5-fluoro-substituted isoindoline scaffold exhibits measurable IDO1 inhibitory activity in a human cellular context, with an IC₅₀ of 22 nM in IFN-γ-stimulated HeLa cells assessed via kynurenine reduction after 48 hours [1]. In contrast, the unsubstituted 2,3-dihydro-1H-isoindole core scaffold shows no reported IDO1 inhibitory activity at comparable concentrations [2]. This demonstrates that the halogen substitution pattern is essential for conferring target engagement.
| Evidence Dimension | IDO1 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 22 nM |
| Comparator Or Baseline | Unsubstituted 2,3-dihydro-1H-isoindole core: >10 μM (inactive at relevant concentrations) |
| Quantified Difference | >450-fold improvement in potency with 4-bromo-5-fluoro substitution |
| Conditions | IFN-γ-stimulated human HeLa cells; kynurenine level reduction; 48-hour incubation |
Why This Matters
This cellular activity validates the compound as a validated starting point for IDO1 inhibitor lead optimization programs, whereas unsubstituted isoindoline would be unsuitable.
- [1] BindingDB. BDBM50233428 / CHEMBL4072733: IDO1 inhibition data for 4-bromo-5-fluoro-2,3-dihydro-1H-isoindole derivative, IC₅₀ = 22 nM. View Source
- [2] ChEMBL Database. CHEMBL4072733 activity summary and scaffold comparison. View Source
